
6-(2-Methoxyphenyl)pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Methoxyphenyl)pyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the pyridine ring at the 6-position and a carbonitrile group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
化学反应分析
Types of Reactions
6-(2-Methoxyphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of 6-(2-Hydroxyphenyl)pyridine-2-carbonitrile.
Reduction: Formation of 6-(2-Methoxyphenyl)pyridine-2-amine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学研究应用
6-(2-Methoxyphenyl)pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
作用机制
The mechanism of action of 6-(2-Methoxyphenyl)pyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy and carbonitrile groups play a crucial role in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
6-Methylpyridine-2-carboxaldehyde: Similar structure but with a methyl group instead of a methoxy group.
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Similar structure but with amino and diphenyl groups.
Uniqueness
6-(2-Methoxyphenyl)pyridine-2-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group, which confer specific chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications .
属性
CAS 编号 |
205174-21-6 |
|---|---|
分子式 |
C13H10N2O |
分子量 |
210.23 g/mol |
IUPAC 名称 |
6-(2-methoxyphenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2O/c1-16-13-8-3-2-6-11(13)12-7-4-5-10(9-14)15-12/h2-8H,1H3 |
InChI 键 |
WTHCYARHDGJQKK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=CC=CC(=N2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


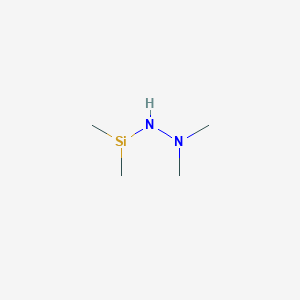
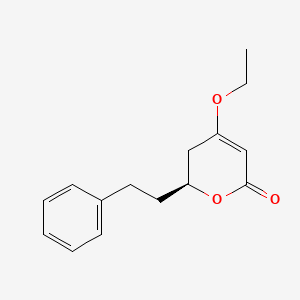
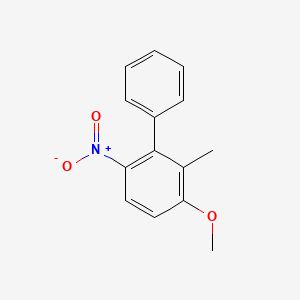

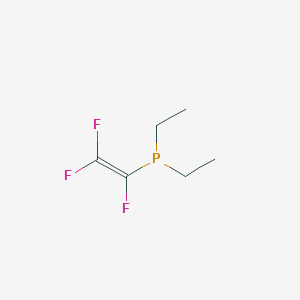
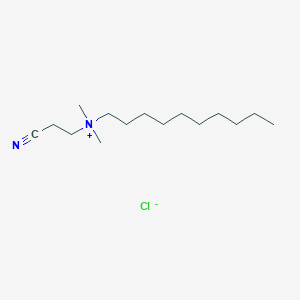

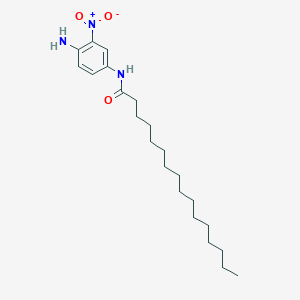
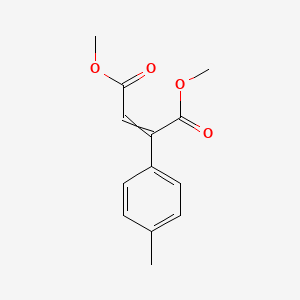
![4-{4,6-Bis[4-(diphenylamino)phenyl]-1,3,5-triazin-2-yl}-N,N-diphenylaniline](/img/structure/B14240755.png)
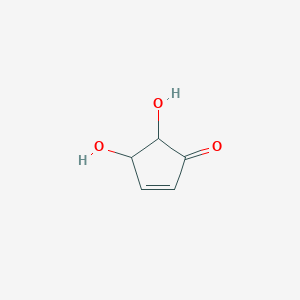
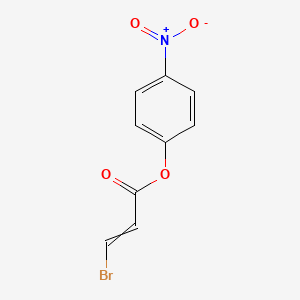

![1-Propyl-4-(3,4,5-trifluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14240780.png)
